

2',3',5'-Tri-O-acetyl-2-thiouridine chemical properties

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Compound of Interest

Compound Name: 2',3',5'-Tri-O-acetyl-2-thiouridine

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2',3',5'-Tri-O-acetyl-2-thiouridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of **2',3',5'-Tri-O-acetyl-2-thiouridine**. It is intended to serve as a detailed resource for professionals in chemical research and drug development. The information compiled herein includes key physicochemical data, detailed experimental protocols, and an exploration of its mechanism of action as a potential therapeutic agent.

Core Chemical Properties

2',3',5'-Tri-O-acetyl-2-thiouridine is a synthetically modified pyrimidine nucleoside. The addition of three acetyl groups to the ribose moiety significantly increases its lipophilicity compared to its parent compound, 2-thiouridine. This modification is crucial for its function as a prodrug, enhancing its ability to cross cellular membranes.

Physicochemical Data

The quantitative properties of **2',3',5'-Tri-O-acetyl-2-thiouridine** are summarized in the table below. Data for the closely related compound, 2',3',5'-Tri-O-acetyluridine, is included for comparison where direct data is unavailable.

Property	Value	Reference/Note
IUPAC Name	[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl acetate	Standard nomenclature
CAS Number	28542-31-6	[1][2]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₈ S	Derived from structure
Molecular Weight	386.38 g/mol	Calculated
Appearance	White to off-white solid	Inferred from related compounds[3][4]
Solubility	Soluble in DMSO, DMF, Chloroform, Methanol, Dichloromethane, Ethyl Acetate.	Inferred from the high solubility of 2',3',5'-Tri-O-acetyluridine in these organic solvents[4][5][6][7]. Acetylation enhances lipid solubility[4][7][8].
Storage Conditions	-20°C	[1]
Stability	Stable for ≥ 4 years at -20°C.	Inferred from its non-thiolated analog, 2',3',5'-Tri-O-acetyluridine[4][8].

Experimental Protocols

The synthesis and analysis of **2',3',5'-Tri-O-acetyl-2-thiouridine** can be achieved through several established chemical procedures.

Synthesis Methodologies

Two primary synthetic routes are commonly employed:

Route A: Thionation of a Uridine Precursor This approach begins with the readily available 2',3',5'-Tri-O-acetyluridine.

- Starting Material: 2',3',5'-Tri-O-acetyluridine.

- **Reaction:** The 4-oxo group of the uracil ring is converted to a 4-thio group using a thionating agent. Lawesson's reagent is effective for this transformation[9].
- **Purification:** The product is purified from the reaction mixture using standard techniques such as flash column chromatography on silica gel.

Route B: Glycosylation and Acetylation This method builds the molecule by coupling the base to the sugar moiety.

- **Base Preparation:** 2-Thiouracil is silylated to increase its reactivity and solubility in organic solvents.
- **Glycosylation:** The silylated 2-thiouracil is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose, following the Vorbrüggen procedure[10][11].
- **Deprotection:** The benzoyl protecting groups are removed from the ribose hydroxyls, typically using a solution of ammonia in methanol[10].
- **Acetylation:** The free hydroxyl groups on the resulting 2-thiouridine are then acetylated using an agent like acetic anhydride or N-acetyl imidazole to yield the final product[12].
- **Purification:** Flash chromatography is used to isolate the pure **2',3',5'-Tri-O-acetyl-2-thiouridine**[10][13].

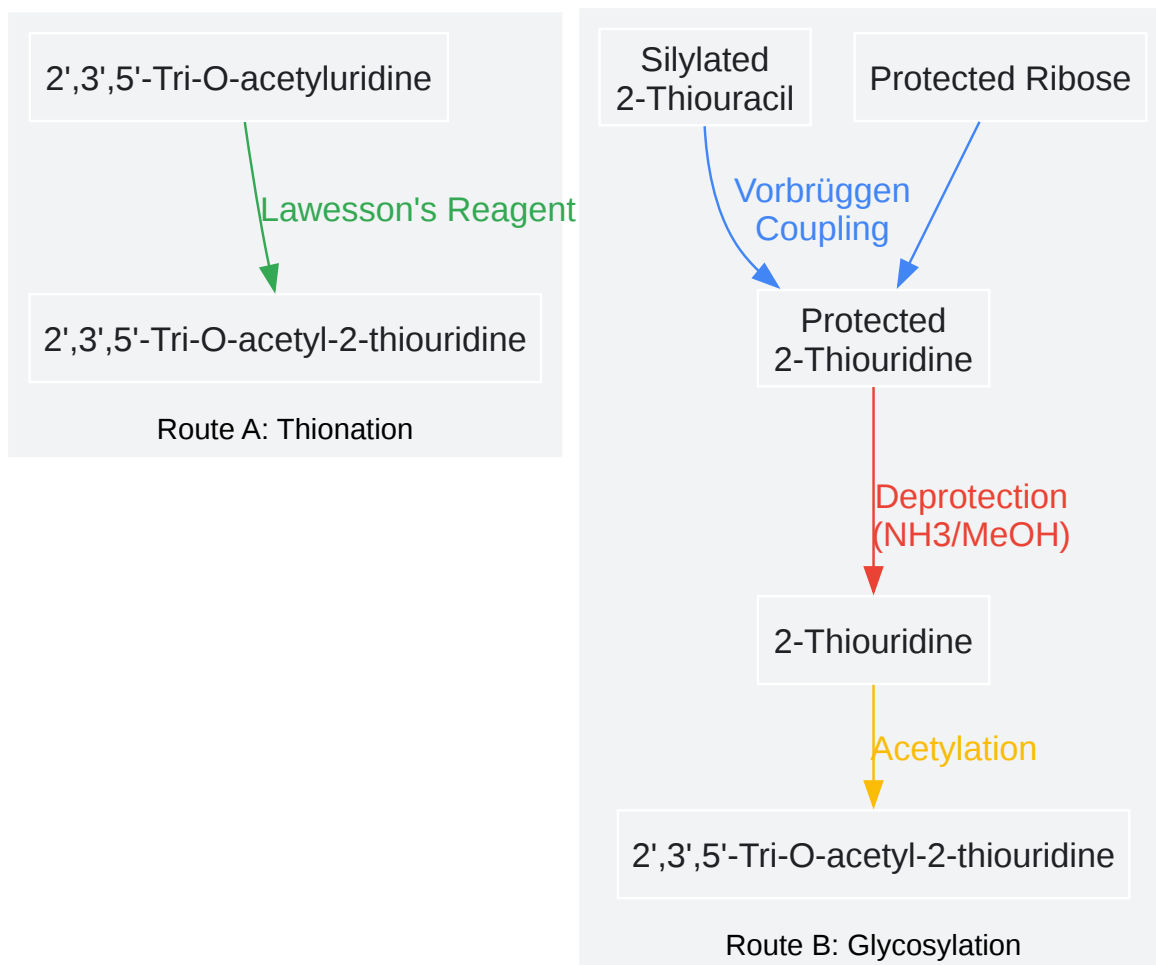


Figure 1: Synthetic Pathways to 2',3',5'-Tri-O-acetyl-2-thiouridine

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Figure 1: Synthetic Pathways to **2',3',5'-Tri-O-acetyl-2-thiouridine**.

Analytical and Purification Protocols

- Thin-Layer Chromatography (TLC): TLC on silica gel plates (Merck 60F-254) is utilized for monitoring reaction progress and for preliminary purity assessment[10][13].
- Flash Column Chromatography: This is the standard method for purifying the final compound and intermediates. A silica gel 60 (230–400 mesh) stationary phase is typically used with a solvent system such as chloroform:methanol[10][13].

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for assessing the purity and stability of the compound[14].
- Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to confirm the molecular weight of the synthesized product[10][13][15].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the chemical structure. Based on related compounds, characteristic ^1H NMR signals are expected for the acetyl protons around δ 2.0-2.2 ppm and for the anomeric proton of the ribose ring around δ 6.0-6.5 ppm[10][16].

Biological Activity and Mechanism of Action

2',3',5'-Tri-O-acetyl-2-thiouridine is classified as a nucleoside analog with potential antitumor activity, particularly against indolent lymphoid malignancies[17][18]. Its mode of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis[17][18].

Prodrug Activation and Cellular Effect

The triacetylated form of 2-thiouridine functions as a prodrug. Its increased lipophilicity allows for efficient transport across the cell membrane. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases, releasing the active metabolite, 2-thiouridine. This active form can then be phosphorylated by cellular kinases to its triphosphate derivative, which interferes with nucleic acid metabolism.

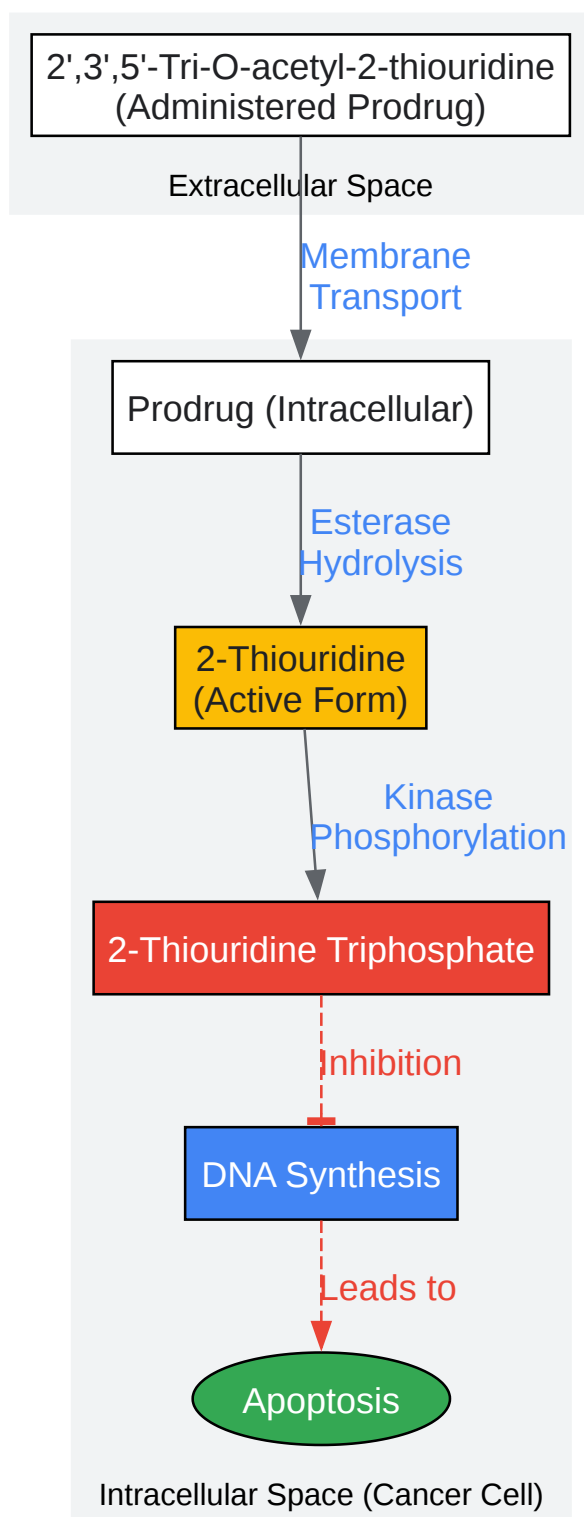


Figure 2: Proposed Mechanism of Action

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Figure 2: Proposed Mechanism of Action.

The parent compound, 2-thiouridine, is a naturally occurring modified nucleoside found in the wobble position of some transfer RNAs (tRNAs), where it plays a role in the fidelity of codon-anticodon interactions[10][19]. The introduction of its analog as a drug is designed to exploit the cellular machinery involved in nucleic acid synthesis, leading to cytotoxic effects in rapidly dividing cells, such as those found in lymphoid malignancies.

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